molecular formula C9H7BrClF B1302584 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene CAS No. 842140-29-8

2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene

Cat. No. B1302584
M. Wt: 249.51 g/mol
InChI Key: UXMYCWZWUMAYQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene, also known as 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene, is a halogenated organic compound with a wide range of applications in the fields of scientific research and industrial production. 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene is a colorless liquid with a boiling point of 156-158 °C and a melting point of -45 °C. It is insoluble in water, but soluble in most organic solvents.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene involves the reaction of 3-chloro-5-fluorobenzaldehyde with propargyl bromide in the presence of a base to form 3-(3-chloro-5-fluorophenyl)prop-2-yn-1-ol, which is then converted to the desired compound through a bromination reaction.

Starting Materials
3-chloro-5-fluorobenzaldehyde, propargyl bromide, base, bromine

Reaction
Step 1: 3-chloro-5-fluorobenzaldehyde is reacted with propargyl bromide in the presence of a base (such as potassium carbonate) to form 3-(3-chloro-5-fluorophenyl)prop-2-yn-1-ol., Step 2: The 3-(3-chloro-5-fluorophenyl)prop-2-yn-1-ol is then reacted with bromine to form 2-bromo-3-(3-chloro-5-fluorophenyl)-1-propene.

Scientific Research Applications

2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a starting material for the synthesis of other organic compounds. It has also been used as a catalyst for the synthesis of polymers and as a solvent for the extraction of natural products.

Mechanism Of Action

2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene is a halogenated organic compound and its mechanism of action is based on its ability to form halogen bonds with other molecules. Halogen bonds are weak, non-covalent interactions that form between a halogen atom and a lone pair of electrons on an electron-rich atom, such as oxygen or nitrogen. The halogen bonds formed by 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene can be used to stabilize the structure of molecules, resulting in increased solubility and improved reactivity.

Biochemical And Physiological Effects

2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene is not known to have any direct biochemical or physiological effects. However, it has been shown to interact with certain enzymes, such as cytochrome P450, and this interaction can affect the metabolism of drugs and other substances. In addition, 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene can be used as a reagent in the synthesis of pharmaceuticals, and the products of this synthesis can have direct biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene has several advantages for laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without significant degradation. It is also soluble in most organic solvents, making it easy to use in a variety of reaction conditions. The main limitation of 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene is its low boiling point, which can make it difficult to use in certain reaction conditions.

Future Directions

There are several potential future directions for the use of 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene in scientific research. It could be used as a catalyst for the synthesis of polymers, or as a reagent in the synthesis of pharmaceuticals. It could also be used as a starting material for the synthesis of other organic compounds, such as dyes, pigments, and fragrances. In addition, 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene could be used in the development of new drugs and drug delivery systems. Finally, it could be used as a solvent for the extraction of natural products, such as essential oils and fragrances.

properties

IUPAC Name

1-(2-bromoprop-2-enyl)-3-chloro-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClF/c1-6(10)2-7-3-8(11)5-9(12)4-7/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMYCWZWUMAYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=CC(=C1)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373609
Record name 1-(2-bromoprop-2-enyl)-3-chloro-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene

CAS RN

842140-29-8
Record name 1-(2-bromoprop-2-enyl)-3-chloro-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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